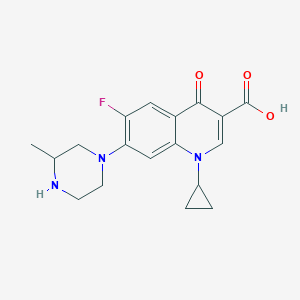

Ácido 1-ciclopropil-6-fluoro-7-(3-metilpiperazin-1-il)-4-oxoquinolina-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, also known as 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, is a useful research compound. Its molecular formula is C₂₀H₂₁F₄N₃O₅ and its molecular weight is 345.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente Antimicrobiano

Este compuesto es un tipo de fluoroquinolona, una clase de agentes antimicrobianos de amplio espectro activos contra una amplia gama de bacterias Gram-positivas y Gram-negativas . Actúan como inhibidores de las topoisomerasas del ADN, principalmente la girasa y la topoisomerasa IV, dos enzimas fundamentales en varios aspectos de la actividad del ADN .

Actividad Antituberculosa

En un estudio, se sintetizaron dieciséis análogos de fluoroquinolonas de este compuesto y se evaluó su actividad antituberculosa . Catorce de estos derivados fueron activos contra M. tuberculosis .

Descubrimiento de Fármacos

Los resultados del estudio de actividad antituberculosa confirman el potencial de los derivados de fluoroquinolona como compuestos líderes en el descubrimiento de fármacos antimicobacterianos .

Síntesis de Nuevos Compuestos

Este compuesto se puede usar como material de partida para la síntesis de nuevos compuestos. Por ejemplo, se puede acoplar con terpenos, prenol, geraniol, nerol o farnesol para crear nuevos compuestos .

Tratamiento de Infecciones Bacterianas

Las fluoroquinolonas, incluido este compuesto, se encuentran entre los medicamentos más utilizados en la actualidad para el tratamiento de infecciones bacterianas .

Investigación y Desarrollo

Este compuesto se utiliza en investigación y desarrollo, y está disponible como material de referencia certificado .

Actividad Biológica

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20FN3O4 with a molecular weight of approximately 361.37 g/mol. It features a cyclopropyl group, a fluoro substituent, and a piperazine moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN3O4 |

| Molecular Weight | 361.3675 g/mol |

| Charge | 0 |

| Optical Activity | Racemic |

Antimicrobial Activity

Research indicates that 1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with topoisomerase enzymes.

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid operates primarily through:

- DNA Gyrase Inhibition : Disruption of DNA replication in bacteria.

- Topoisomerase Interaction : Inducing DNA strand breaks in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent activity compared to standard antibiotics .

Study 2: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 50 µM) of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the efficacy of 1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, a comparison with other quinolone derivatives was performed.

| Compound Name | MIC (µg/mL) | Apoptosis Induction (%) |

|---|---|---|

| 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl) | 8 | 30% at 50 µM |

| Ciprofloxacin | 16 | 20% at 50 µM |

| Levofloxacin | 32 | 15% at 50 µM |

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRWTUITSIYILW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918692 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93107-32-5 |

Source

|

| Record name | ITV 8912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.